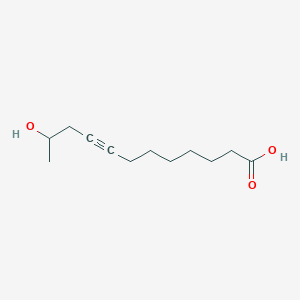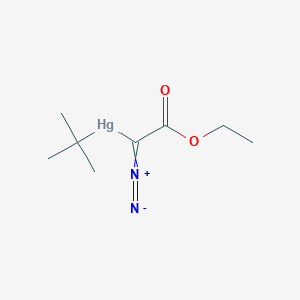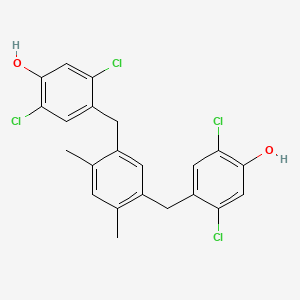![molecular formula C29H28S3 B14498185 1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene CAS No. 62910-88-7](/img/structure/B14498185.png)
1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and sulfur atoms
準備方法
The synthesis of 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene typically involves multi-step organic reactions. One common method includes the condensation reaction of benzophenone derivatives with thiol-containing compounds in the presence of catalysts such as zinc powder and titanium tetrachloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial production methods may involve scaling up these reactions using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfoxides back to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while substitution with bromine can produce brominated derivatives.
科学的研究の応用
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism by which 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its aromatic rings can participate in π-π stacking interactions, which are important in the formation of supramolecular structures.
類似化合物との比較
1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene can be compared with other similar compounds, such as:
1,1’,1’'-(2-Phenylethane-1,1,1-triyl)tris(1H-benzo[d][1,2,3]triazole): This compound also features multiple benzene rings but differs in the presence of triazole groups instead of sulfur atoms.
1,1,1-(2-Phenylethane-1,1,1-triyl)tris(1H-benzo[d][1,2,3]triazole): Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
The uniqueness of 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene lies in its combination of sulfur atoms and benzene rings, which impart specific reactivity and potential for diverse applications.
特性
CAS番号 |
62910-88-7 |
|---|---|
分子式 |
C29H28S3 |
分子量 |
472.7 g/mol |
IUPAC名 |
[1,2-bis(benzylsulfanyl)-2-phenylethyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C29H28S3/c1-5-13-24(14-6-1)21-30-28(27-19-11-4-12-20-27)29(31-22-25-15-7-2-8-16-25)32-23-26-17-9-3-10-18-26/h1-20,28-29H,21-23H2 |
InChIキー |
NDRWLCVTGWNVOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)C(SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


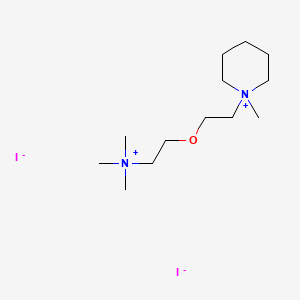
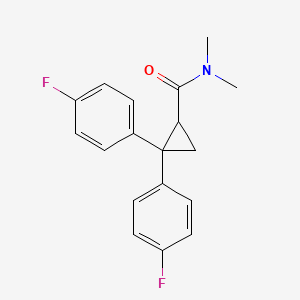
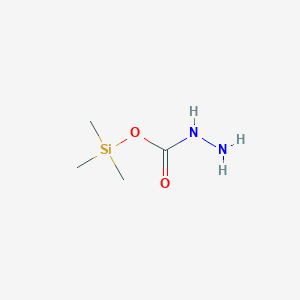
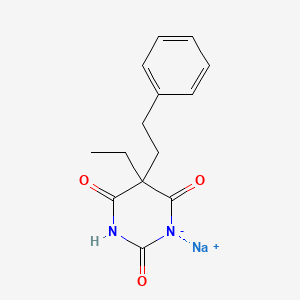
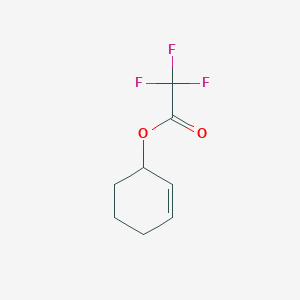
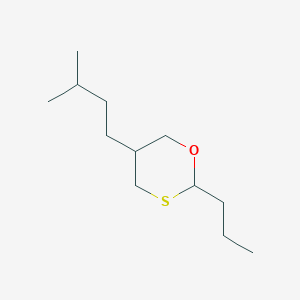
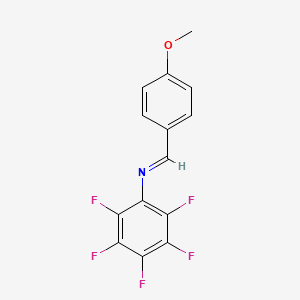
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

